![molecular formula C12H21NO3Si B13759626 Benzenemethanamine, 3(or 4)-[2-(trimethoxysilyl)ethyl]- CAS No. 70865-19-9](/img/structure/B13759626.png)
Benzenemethanamine, 3(or 4)-[2-(trimethoxysilyl)ethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenemethanamine, 3(or 4)-[2-(trimethoxysilyl)ethyl]- is a compound that features a benzene ring attached to a methanamine group, which is further connected to a trimethoxysilyl ethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, 3(or 4)-[2-(trimethoxysilyl)ethyl]- typically involves the reaction of benzenemethanamine with a trimethoxysilyl ethyl derivative. The reaction is carried out under controlled conditions to ensure the proper attachment of the trimethoxysilyl group to the benzenemethanamine. Common reagents used in this synthesis include trimethoxysilane and an appropriate catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of Benzenemethanamine, 3(or 4)-[2-(trimethoxysilyl)ethyl]- involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The reaction conditions are carefully monitored, including temperature, pressure, and reaction time, to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenemethanamine, 3(or 4)-[2-(trimethoxysilyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired outcome, with specific temperatures, solvents, and catalysts being employed.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
Benzenemethanamine, 3(or 4)-[2-(trimethoxysilyl)ethyl]- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.
Industry: It is used in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Benzenemethanamine, 3(or 4)-[2-(trimethoxysilyl)ethyl]- involves its interaction with specific molecular targets and pathways. The trimethoxysilyl group allows for strong binding to surfaces, making it useful in applications requiring adhesion. The benzene ring and methanamine group contribute to its reactivity and ability to participate in various chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenemethanamine, 4-methoxy-: This compound has a methoxy group attached to the benzene ring, which alters its chemical properties and reactivity.
Benzenemethanamine, 3,4-dimethoxy-: Featuring two methoxy groups, this compound exhibits different reactivity patterns compared to Benzenemethanamine, 3(or 4)-[2-(trimethoxysilyl)ethyl]-.
Benzenemethanamine, 4-methyl-:
Uniqueness
Benzenemethanamine, 3(or 4)-[2-(trimethoxysilyl)ethyl]- is unique due to the presence of the trimethoxysilyl group, which imparts distinct properties such as enhanced adhesion and reactivity. This makes it particularly valuable in industrial applications where strong binding to surfaces is required.
Propriétés
Numéro CAS |
70865-19-9 |
|---|---|
Formule moléculaire |
C12H21NO3Si |
Poids moléculaire |
255.38 g/mol |
Nom IUPAC |
[3-(2-trimethoxysilylethyl)phenyl]methanamine |
InChI |
InChI=1S/C12H21NO3Si/c1-14-17(15-2,16-3)8-7-11-5-4-6-12(9-11)10-13/h4-6,9H,7-8,10,13H2,1-3H3 |
Clé InChI |
FZADIBFEOGVPIN-UHFFFAOYSA-N |
SMILES canonique |
CO[Si](CCC1=CC(=CC=C1)CN)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



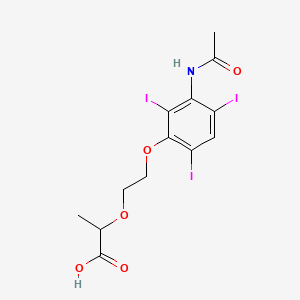
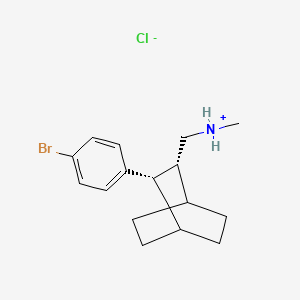
![N-[1-(Piperidin-1-yl)propan-2-yl]-N-(pyridin-4-yl)acetamide](/img/structure/B13759573.png)
![[3-(6-Bromo-imidazo[1,2-a]pyridin-2-yl)-phenyl]-methanol](/img/structure/B13759585.png)

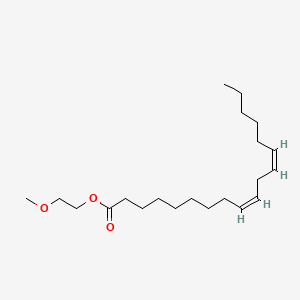
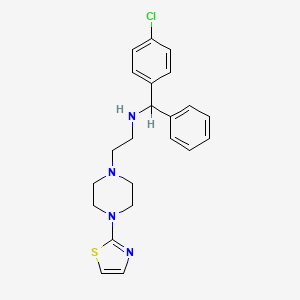


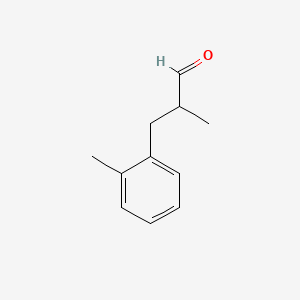
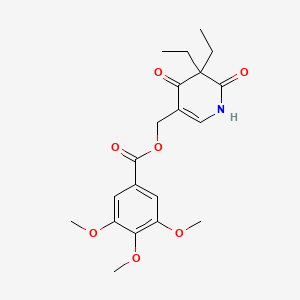
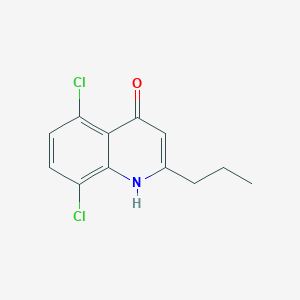
![N-[1-(2,4-dimethylphenoxy)propan-2-yl]-N-ethyl-2-(2-methylpiperidin-1-yl)acetamide](/img/structure/B13759624.png)
